molecular formula C9H9ClO2 B1602209 1-Chloroethyl benzoate CAS No. 5819-19-2

1-Chloroethyl benzoate

Cat. No.: B1602209
CAS No.: 5819-19-2
M. Wt: 184.62 g/mol
InChI Key: ATXWGWHZGZFBHI-UHFFFAOYSA-N
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Description

1-Chloroethyl benzoate is a chemical compound with the molecular formula C9H9ClO2 . It is also known by other names such as 2-Chloroethyl benzoate, Benzoic acid 2-chloroethyl ester, and Ethanol, 2-chloro-, 1-benzoate .


Synthesis Analysis

The synthesis of benzene derivatives like this compound often involves electrophilic aromatic substitution reactions . The process typically includes two steps: the electrophile forms a sigma-bond to the benzene ring, generating an intermediate, followed by the removal of a proton from this intermediate, yielding a substituted benzene ring .


Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The exact structure can be determined using techniques like X-ray crystallography or NMR spectroscopy, which are beyond my current capabilities.


Chemical Reactions Analysis

Benzene derivatives like this compound can undergo various chemical reactions, including electrophilic aromatic substitution . The exact reactions that this compound can undergo would depend on the specific conditions and reagents present.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C9H9ClO2), average mass (184.620 Da), and monoisotopic mass (184.029114 Da) . Detailed properties like melting point, boiling point, and solubility would require specific experimental measurements.

Safety and Hazards

While specific safety and hazard data for 1-Chloroethyl benzoate was not found, it’s important to handle all chemical compounds with care. General safety measures include avoiding inhalation, contact with skin or eyes, and ingestion. It’s also recommended to use personal protective equipment and work in a well-ventilated area .

Properties

CAS No.

5819-19-2

Molecular Formula

C9H9ClO2

Molecular Weight

184.62 g/mol

IUPAC Name

1-chloroethyl benzoate

InChI

InChI=1S/C9H9ClO2/c1-7(10)12-9(11)8-5-3-2-4-6-8/h2-7H,1H3

InChI Key

ATXWGWHZGZFBHI-UHFFFAOYSA-N

SMILES

CC(OC(=O)C1=CC=CC=C1)Cl

Canonical SMILES

CC(OC(=O)C1=CC=CC=C1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

By the procedure of the preceding Preparation, freshly distilled benzoyl chloride (58.0 mL, 70.3 g, 500 mmole) was reacted with acetaldehyde (27.9 mL, 22.0 g, 500 mmol), added at a rate such that the reaction temperature did not exceed 5° C. during the addition. When the addition was complete, the orange solution was allowed to warm to room temperature, then treated with water (100 mL) and methylene chloride (100 mL). The pH was adjusted to 7.0 and the organic layer was isolated, washed with water (100 mL), brine (100 mL), dried (Na2SO4) and concentrated in vacuo to a dark brown oil (83.0 g). 1H NMR indicated less than 0.5% hexanoyl chloride in the product mixture. TLC (CH2Cl2) showed two UV active spots (Rf 0.60, 0.65). A 10.0 g aliquot of the oil was chromatographed on silica gel (methylene chloride) affording 7.3 g of title product as the less polar (Rf 0.65 ) component: 1H NMR (CDCl3) 1.88 (d, J=6 Hz, 3H), 6.78 (q, J=6 Hz, 1H), 7.15-7.70 (m, 3H), 7.70-8.20 (m, 2H).
Quantity
58 mL
Type
reactant
Reaction Step One
Quantity
27.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Three

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